

Ethyl 4-bromo-1H-indole-2-carboxylate chemical structure and properties

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Compound of Interest

Compound Name: *Ethyl 4-bromo-1H-indole-2-carboxylate*

Cat. No.: B035526

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Ethyl 4-bromo-1H-indole-2-carboxylate: A Technical Guide

Introduction: **Ethyl 4-bromo-1H-indole-2-carboxylate** is a heterocyclic organic compound featuring an indole core structure. The strategic placement of a bromine atom at the 4-position and an ethyl carboxylate group at the 2-position makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and its significance as a building block in the development of pharmacologically active molecules.

Chemical Structure and Properties

The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. The bromine substituent is located on the benzene portion of the core, while the ethyl ester group is attached to the pyrrole ring.

Table 1: Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	103858-52-2	
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂	[1] [2]
Molecular Weight	268.11 g/mol	[2]
Appearance	White to yellow solid/powder	[3] [4]
Storage Temperature	Room Temperature, sealed in dry conditions	[1] [4]
SMILES	O=C(C(N1)=CC2=C1C=CC=C2Br)OCC	[1]

| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N |[\[2\]](#) |

Spectroscopic Data: While specific spectral data for **Ethyl 4-bromo-1H-indole-2-carboxylate** is not readily available in the provided search results, the following are expected characteristics based on its structure and data for analogous compounds[\[5\]](#)[\[6\]](#):

- **¹H NMR:** Expected signals would include a triplet and a quartet for the ethyl group protons, distinct aromatic protons in the 7-8 ppm range, and a broad singlet for the N-H proton of the indole ring, typically above 8.5 ppm.
- **¹³C NMR:** Carbon signals for the ethyl ester, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the indole ring carbons are expected.
- **IR Spectroscopy:** Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-Br stretching in the lower frequency region.
- **Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Caption: 2D structure of **Ethyl 4-bromo-1H-indole-2-carboxylate**.

Synthesis Protocols

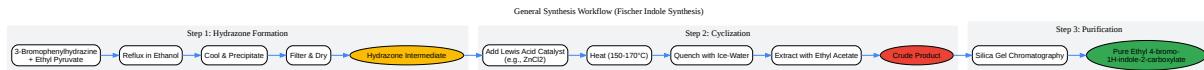
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. A common and effective method is the Fischer indole synthesis. While a specific protocol for the 4-bromo derivative was not found, a general procedure can be outlined based on the synthesis of structurally similar compounds.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

- Step 1: Formation of Hydrazone.
 - To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
 - Heat the mixture to reflux for approximately 5-10 minutes.
 - Cool the reaction mixture to room temperature, allowing the corresponding ethyl pyruvate-3-bromophenylhydrazone to precipitate.
 - Collect the solid product by filtration and dry under vacuum.
- Step 2: Cyclization.
 - Suspend the dried hydrazone (1.0 eq) in a suitable high-boiling solvent such as ethylene glycol.
 - Add a Lewis acid catalyst, for example, anhydrous zinc chloride ($ZnCl_2$) or polyphosphoric acid (PPA).
 - Heat the mixture to 150-170°C under a nitrogen atmosphere for 2-5 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and pour it into ice-water.
 - Extract the product with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Step 3: Purification.

- Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Ethyl 4-bromo-1H-indole-2-carboxylate**.



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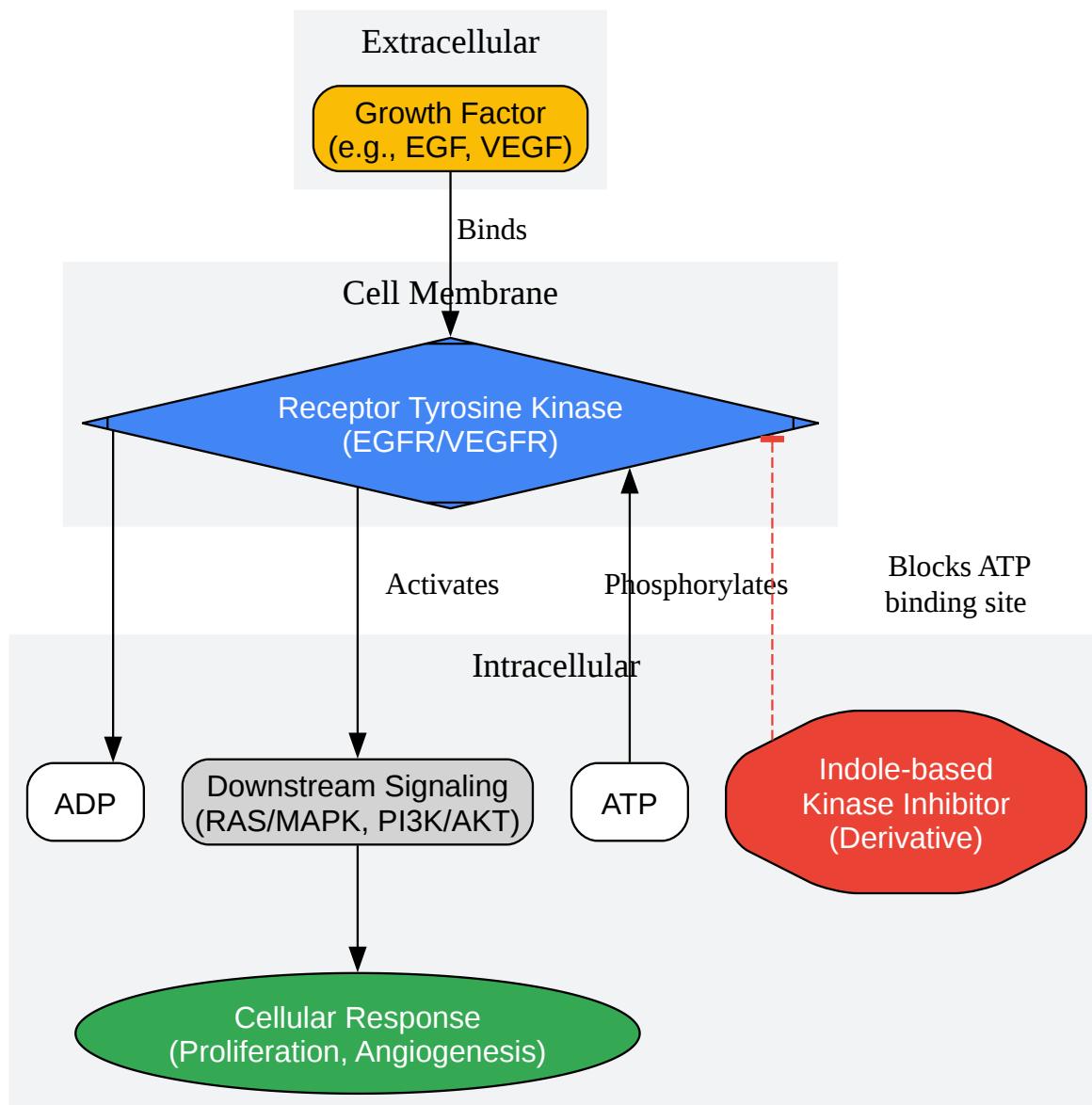
Caption: Workflow for the synthesis of **Ethyl 4-bromo-1H-indole-2-carboxylate**.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceutical agents.^{[9][10]} Bromo-substituted indole derivatives, such as **Ethyl 4-bromo-1H-indole-2-carboxylate**, serve as crucial intermediates for creating molecular diversity. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.^[11] The ester moiety can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups.^{[11][12]}

Derivatives of bromo-indole-2-carboxylic acids have shown significant potential as inhibitors of key signaling pathways implicated in cancer.^[11] Specifically, they have been investigated as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in tumors.^[11]

Role of Indole Derivatives in RTK Signaling Inhibition



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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 4-bromo-1H-indole-2-carboxylate** is not detailed in the search results, data from closely related bromo-indole compounds suggest that it should be handled with care.[3][13][14]

Table 2: General Safety Information

Hazard Class	Description	Precautionary Statements
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. [3][13]	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. [1][3]
Skin Irritation	Causes skin irritation.[3][14]	P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation	Causes serious eye irritation.[3][14]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

| Target Organ Toxicity | May cause respiratory irritation.[3][14] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood. [3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a dry, cool place.[3][15]

Conclusion: **Ethyl 4-bromo-1H-indole-2-carboxylate** is a key synthetic intermediate whose value lies in the versatility of its functional groups. It provides a robust platform for the synthesis of complex molecules, particularly for the development of novel therapeutic agents targeting critical biological pathways, such as protein kinases involved in cancer progression. Proper

handling and synthesis procedures are essential for its safe and effective use in research and development.

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